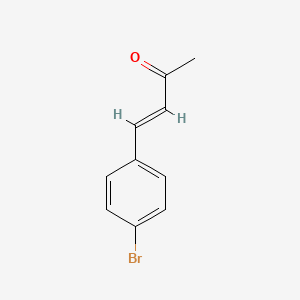

4-(4-Bromophenyl)but-3-en-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(4-bromophenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNVTVOTCKZKHJ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90876231 | |

| Record name | 3-Buten-2-one,4-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3815-31-4, 20511-04-0 | |

| Record name | (3E)-4-(4-Bromophenyl)-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3815-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-4-(4-Bromophenyl)-but-3-en-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003815314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one,4-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Bromophenyl)but-3-en-2-one (CAS: 3815-31-4): Synthesis, Characterization, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-bromophenyl)but-3-en-2-one, a halogenated chalcone with significant potential in medicinal chemistry and drug development. Chalcones, characterized by their α,β-unsaturated ketone core, are a class of compounds known for their diverse pharmacological activities. The presence of a bromine atom on the phenyl ring of this particular molecule can significantly influence its biological properties, making it a compound of interest for further investigation. This document details its chemical and physical properties, provides established synthesis and purification protocols, outlines analytical characterization methods, and explores its potential applications in drug discovery, drawing on evidence from closely related brominated chalcones.

Introduction: The Promise of Brominated Chalcones in Medicinal Chemistry

Chalcones are naturally occurring and synthetic compounds that form the central core of a variety of important biological molecules[1]. Their basic structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This reactive enone moiety is a key determinant of their wide-ranging pharmacological effects, which include antimicrobial, anti-inflammatory, and anticancer activities[1].

The introduction of a halogen atom, such as bromine, into the chalcone scaffold can modulate its electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity. The 4-bromophenyl substituent, in particular, has been identified as a crucial feature for the anticancer activity in some molecular frameworks[2]. This guide focuses specifically on 4-(4-bromophenyl)but-3-en-2-one, providing a foundational resource for researchers interested in exploring its synthetic utility and therapeutic potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 3815-31-4 | [3] |

| Molecular Formula | C₁₀H₉BrO | [3] |

| Molecular Weight | 225.08 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 79.00°C - 80.00°C | [4] |

| Boiling Point | 321.1°C at 760 mmHg | |

| SMILES | CC(=O)C=Cc1ccc(Br)cc1 | [3] |

| InChI Key | ZQNVTVOTCKZKHJ-NSCUHMNNSA-N | [3] |

Synthesis of 4-(4-Bromophenyl)but-3-en-2-one

The synthesis of chalcones can be achieved through several established methods. The two most common and effective routes are the Claisen-Schmidt condensation and the Friedel-Crafts acylation. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Claisen-Schmidt Condensation: A Versatile Approach

The Claisen-Schmidt condensation is a widely used method for synthesizing chalcones due to its simplicity and the ready availability of the starting materials. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone.

The reaction proceeds via an aldol condensation mechanism. A strong base, such as sodium hydroxide or potassium hydroxide, deprotonates the α-carbon of acetone to form an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to yield the more stable, conjugated α,β-unsaturated ketone, 4-(4-bromophenyl)but-3-en-2-one. The use of a strong base is crucial to drive the equilibrium towards the product by ensuring a sufficient concentration of the enolate. Ethanol is a common solvent as it can dissolve both the reactants and the catalyst.

Sources

- 1. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]

- 4. researcher.manipal.edu [researcher.manipal.edu]

An In-depth Technical Guide to (E)-4-(4-bromophenyl)but-3-en-2-one: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (E)-4-(4-bromophenyl)but-3-en-2-one, a chalcone derivative with significant potential in synthetic and medicinal chemistry. We will delve into its systematic IUPAC nomenclature, detailed synthetic protocols based on the Claisen-Schmidt condensation, in-depth spectroscopic characterization, and explore its reactivity as an α,β-unsaturated ketone, a key feature for its application in drug development.

IUPAC Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (E)-4-(4-bromophenyl)but-3-en-2-one .[1] This systematic name is derived from its chemical structure:

-

but-3-en-2-one : The core is a four-carbon chain with a ketone at the second position and a double bond at the third position.

-

(E)- : This prefix indicates the stereochemistry at the double bond is entgegen (opposite), meaning the higher priority groups on each carbon of the double bond are on opposite sides. In this case, the bromophenyl group and the carbonyl group are on opposite sides.

-

4-(4-bromophenyl) : A phenyl group substituted with a bromine atom at the para (4th) position is attached to the fourth carbon of the butenone chain.

The molecular formula is C₁₀H₉BrO, and its molecular weight is 225.08 g/mol .[1][2]

Synthesis via Claisen-Schmidt Condensation

The most common and efficient method for synthesizing chalcones like (E)-4-(4-bromophenyl)but-3-en-2-one is the Claisen-Schmidt condensation .[3][4][5] This reaction is a type of crossed aldol condensation between an aromatic aldehyde (in this case, 4-bromobenzaldehyde) and a ketone (acetone) in the presence of a base.[6]

Underlying Mechanism

The Claisen-Schmidt condensation proceeds through a well-established mechanism:[7][8]

-

Enolate Formation : The base (e.g., hydroxide ion) abstracts an acidic α-hydrogen from the ketone (acetone) to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack : The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde (4-bromobenzaldehyde).

-

Aldol Addition : This results in the formation of a β-hydroxy ketone intermediate.

-

Dehydration : The β-hydroxy ketone readily undergoes base-catalyzed dehydration to form the more stable, conjugated α,β-unsaturated ketone, (E)-4-(4-bromophenyl)but-3-en-2-one. The formation of this extended conjugated system provides the thermodynamic driving force for the reaction.[6]

Caption: Mechanism of the Claisen-Schmidt Condensation.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of (E)-4-(4-bromophenyl)but-3-en-2-one.

Materials:

-

4-Bromobenzaldehyde

-

Acetone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Dichloromethane or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzaldehyde (1 equivalent) in ethanol.

-

Addition of Ketone : To the stirred solution, add acetone (1.5-2 equivalents).

-

Base Addition : While stirring vigorously at room temperature, slowly add an aqueous solution of sodium hydroxide (1.1 equivalents).

-

Reaction Monitoring : The reaction is typically exothermic. Maintain the temperature between 20-25°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the product is often indicated by a color change and the formation of a precipitate.

-

Workup : After the reaction is complete (typically 2-4 hours), pour the reaction mixture into cold water.

-

Isolation : Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure (E)-4-(4-bromophenyl)but-3-en-2-one as a solid.[9]

-

Drying : Dry the purified product in a desiccator or under vacuum.

Spectroscopic Characterization

The structure of the synthesized (E)-4-(4-bromophenyl)but-3-en-2-one can be unequivocally confirmed using a combination of spectroscopic techniques.[5]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.[10]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (α,β-unsaturated ketone) | 1660-1685 (strong) |

| C=C (alkene) | 1600-1640 (medium) |

| C-H (aromatic) | 3000-3100 (medium) |

| C-H (alkene) | 960-990 (strong, trans) |

| C-Br | 500-600 (medium) |

The conjugation of the carbonyl group with the double bond and the aromatic ring lowers the C=O stretching frequency compared to a saturated ketone (typically ~1715 cm⁻¹).[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure and stereochemistry.

¹H NMR Spectroscopy:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (acetyl) | ~2.4 | Singlet | - |

| =CH- (vinylic, α to C=O) | ~6.7 | Doublet | ~16 |

| =CH- (vinylic, β to C=O) | ~7.5 | Doublet | ~16 |

| Aromatic protons | 7.4-7.6 | Multiplet | - |

The large coupling constant (~16 Hz) for the vinylic protons confirms the E (trans) configuration of the double bond.[9][11]

¹³C NMR Spectroscopy:

| Carbon | Chemical Shift (δ, ppm) |

| -CH₃ (acetyl) | ~27 |

| C=O (ketone) | ~198 |

| =CH- (vinylic, α to C=O) | ~128 |

| =CH- (vinylic, β to C=O) | ~143 |

| C-Br (aromatic) | ~125 |

| Aromatic carbons | 129-135 |

Reactivity and Applications in Drug Development

The α,β-unsaturated ketone moiety in (E)-4-(4-bromophenyl)but-3-en-2-one is a key structural feature that imparts significant reactivity and biological activity.[12] This functionality makes it a valuable scaffold in drug discovery.[13][14]

Key Reactions for Derivatization

The core structure can be readily modified to generate a library of compounds for structure-activity relationship (SAR) studies.

-

Michael Addition : The β-carbon of the enone system is electrophilic and susceptible to nucleophilic attack by a variety of nucleophiles (e.g., thiols, amines, carbanions). This reaction is particularly relevant in biological systems where the thiol groups of cysteine residues in proteins can react with chalcones.

-

Epoxidation : The double bond can be epoxidized using reagents like m-CPBA to form an epoxide, which can be further functionalized.

-

Reduction : The carbonyl group and the double bond can be selectively reduced. For example, sodium borohydride (NaBH₄) can reduce the ketone to a secondary alcohol, while catalytic hydrogenation can reduce both the ketone and the double bond.

-

Cyclization Reactions : Chalcones are precursors for the synthesis of various heterocyclic compounds like pyrazolines, isoxazoles, and pyrimidines, which are important pharmacophores.

Caption: Key reactions for the derivatization of (E)-4-(4-bromophenyl)but-3-en-2-one.

Potential as a Drug Discovery Lead

Chalcones, as a class of compounds, exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.[4][14] The presence of the bromophenyl group in (E)-4-(4-bromophenyl)but-3-en-2-one can enhance its lipophilicity and potentially its interaction with biological targets. The α,β-unsaturated ketone can act as a covalent binder to specific protein targets, a mechanism that is being increasingly explored in drug design. For example, compounds with similar structures have been investigated as inhibitors of enzymes like Aurora A kinase.[15]

Conclusion

(E)-4-(4-bromophenyl)but-3-en-2-one is a readily accessible and highly versatile chalcone derivative. Its straightforward synthesis via the Claisen-Schmidt condensation, coupled with the rich reactivity of its α,β-unsaturated ketone core, makes it an attractive starting point for the development of novel therapeutic agents. The detailed synthetic and spectroscopic information provided in this guide serves as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the exploration of its full potential in drug discovery and development.

References

-

(E)-1-(4-Bromophenyl)but-2-en-1-one - NIH. [Link]

-

(E)-4-(3-Bromophenyl)-but-3-en-2-one - NIST WebBook. [Link]

-

Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC - NIH. [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(4'-methoxyphenyl)-3-buten-2-one. [Link]

-

Photocatalytic Radical Relay Strategy for the Synthesis of Allylic gem-Difluorides via 1,4-Difunctionalization of gem-Difluorobuta-1,3-dienes | Organic Letters - ACS Publications. [Link]

-

The Claisen Condensation Reaction - Chemistry LibreTexts. [Link]

-

SYNTHESIS OF CHALCONES - Jetir.Org. [Link]

-

Spectral correlations for .alpha.,.beta.-unsaturated ketones | The Journal of Organic Chemistry - ACS Publications. [Link]

- RU2482105C1 - Method of producing (e)

-

Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - MDPI. [Link]

-

12.4: Spectroscopic Properties of Aldehydes and Ketones - Chemistry LibreTexts. [Link]

-

Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. [Link]

-

Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid - Organic Syntheses. [Link]

-

Synthesis of Chalcones Derivatives and Their Biological Activities: A Review | ACS Omega. [Link]

-

Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction - ACP. [Link]

-

The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one - Aroon Chande. [Link]

-

Synthesis, reactions and application of chalcones: a systematic review - RSC Publishing. [Link]

-

1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one - PubChem. [Link]

-

6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II. [Link]

-

Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism - YouTube. [Link]

-

(E)-1-(4-Bromophenyl)but-2-en-1-one. [Link]

-

Spectroscopic analysis of aldehydes and ketones - YouTube. [Link]

-

Claisen Condensation - Organic Chemistry Portal. [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - MDPI. [Link]

-

Claisen Schmidt Reaction Virtual Lab - PraxiLabs. [Link]

-

Solved This is the NMR data of 4-(4'-methoxyphenyl)- | Chegg.com. [Link]

Sources

- 1. (E)-4-(4-Bromophenyl)but-3-en-2-one | Sigma-Aldrich [sigmaaldrich.com]

- 2. (E)-4-(3-Bromophenyl)-but-3-en-2-one [webbook.nist.gov]

- 3. jetir.org [jetir.org]

- 4. Synthesis, reactions and application of chalcones: a systematic review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00792H [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. praxilabs.com [praxilabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(4'-methoxyphenyl)-3-buten-2-one [orgspectroscopyint.blogspot.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Solved This is the NMR data of 4-(4’-methoxyphenyl)- | Chegg.com [chegg.com]

- 12. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromophenyl)but-3-en-2-one

Introduction: The Significance of a Versatile Chalcone

4-(4-Bromophenyl)but-3-en-2-one, a member of the chalcone family, is a valuable and versatile synthetic intermediate in the fields of medicinal chemistry and materials science.[1] Chalcones are characterized by an open-chain flavonoid structure, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This arrangement imparts unique electronic and geometric properties, making them attractive scaffolds for the development of novel therapeutic agents and functional materials. The presence of a bromine atom on the phenyl ring further enhances its utility, providing a handle for a variety of cross-coupling reactions and other chemical transformations. This guide offers a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 4-(4-Bromophenyl)but-3-en-2-one, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties: A Quantitative Overview

The physical and chemical characteristics of 4-(4-Bromophenyl)but-3-en-2-one are fundamental to its application in research and development. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉BrO | |

| Molecular Weight | 225.08 g/mol | |

| CAS Number | 3815-31-4 | |

| Appearance | Solid | |

| Melting Point | 323 K (50 °C) | [1] |

| Boiling Point | 321.1 °C at 760 mmHg | [2] |

| Solubility | Insoluble in water; soluble in organic solvents and oils, very soluble in ethanol. | [1] |

Structural and Spectroscopic Data

The molecular structure of 4-(4-Bromophenyl)but-3-en-2-one consists of a para-substituted bromophenyl group linked to an unsaturated carbonyl moiety.[1] This planar structure facilitates π-π stacking interactions in the solid state.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (300 MHz, MeOD): δ (p.p.m.) = 8.75–8.67 (m, 2H, ArH); 8.56–8.48 (m, 2H, ArH); 8.01–7.81 (m, 2H); 2.87 (d, ³J = 6.0 Hz, 3H, –Me)[1]

-

¹³C NMR (75 MHz, MeOD): δ (p.p.m.) = 191.15 (CO); 147.25 (CH); 137.84 (C); 132.98, 132.98, 141.29, 131.29 (CH), 128.78 (C), 127.97 (CH), 18.67 (CH₃)[1]

Mass Spectrometry (MS):

A mass spectrum is available for a compound identified as "3-Buten-2-one, 4-[p-bromophenyl]-", which is consistent with the structure of 4-(4-Bromophenyl)but-3-en-2-one.[3]

Infrared (IR) Spectroscopy:

Synthesis and Purification: A Practical Approach

The most common and efficient method for the synthesis of 4-(4-Bromophenyl)but-3-en-2-one is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an aromatic aldehyde (4-bromobenzaldehyde) with a ketone (acetone).

Experimental Protocol: Claisen-Schmidt Condensation

This protocol is a representative procedure based on established methods for chalcone synthesis.[4][5]

Materials:

-

4-Bromobenzaldehyde

-

Acetone

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromobenzaldehyde in ethanol.

-

Base Addition: In a separate beaker, prepare a solution of sodium hydroxide or potassium hydroxide in water. Slowly add the basic solution to the ethanolic solution of the aldehyde with vigorous stirring.

-

Addition of Ketone: To the stirred mixture, add acetone dropwise. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to neutralize the base and precipitate the product.[6]

-

Isolation: Collect the crude product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-(4-Bromophenyl)but-3-en-2-one.[1] Alternatively, the crude product can be extracted with ethyl acetate, the organic layer washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.[1] The resulting residue can be further purified by distillation under reduced pressure.[1]

Caption: Workflow for the synthesis of 4-(4-Bromophenyl)but-3-en-2-one.

Chemical Reactivity and Synthetic Utility

The reactivity of 4-(4-Bromophenyl)but-3-en-2-one is dominated by the presence of the α,β-unsaturated ketone functionality. This conjugated system presents two electrophilic centers: the carbonyl carbon and the β-carbon.

Nucleophilic Addition Reactions

-

1,2-Addition vs. 1,4-Addition (Conjugate Addition): The mode of nucleophilic attack is dependent on the nature of the nucleophile. Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the carbonyl carbon in a 1,2-addition fashion. In contrast, softer nucleophiles, including amines, thiols, and enolates, preferentially attack the β-carbon via a 1,4-addition (Michael addition) mechanism.

Caption: Reactivity of 4-(4-Bromophenyl)but-3-en-2-one towards nucleophiles.

A Versatile Synthon for Heterocyclic Chemistry

4-(4-Bromophenyl)but-3-en-2-one is a key building block for the synthesis of a wide variety of heterocyclic compounds. The α,β-unsaturated ketone moiety can react with binucleophilic reagents to form five-, six-, and seven-membered rings. For instance, reaction with hydrazine derivatives can yield pyrazolines, while reaction with hydroxylamine can produce isoxazolines. These heterocyclic scaffolds are prevalent in many biologically active molecules.[7]

Applications in Drug Discovery and Development

The chalcone framework is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is capable of binding to multiple biological targets with high affinity.[8] Consequently, chalcone derivatives have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.

While specific biological activity data for 4-(4-Bromophenyl)but-3-en-2-one is not extensively documented in publicly available literature, its structural features suggest potential for further investigation. The presence of the bromophenyl group allows for its incorporation into larger molecules through reactions such as Suzuki and Heck couplings, enabling the generation of diverse chemical libraries for drug screening. Furthermore, related bromophenyl-containing heterocyclic compounds have shown promising biological activities, such as kinase inhibition.[9]

Safety and Handling

4-(4-Bromophenyl)but-3-en-2-one should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

-

GHS Hazard Statements: H302 (Harmful if swallowed).

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P501 (Dispose of contents/container to an approved waste disposal plant).

It is recommended to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound.

Conclusion

4-(4-Bromophenyl)but-3-en-2-one is a synthetically accessible and highly versatile compound with significant potential in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, coupled with the rich reactivity of the chalcone scaffold, make it an invaluable tool for researchers and drug development professionals. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for unlocking its full potential in the creation of novel molecules with desired functional and biological properties.

References

-

Sonneck, M., et al. (2016). (E)-1-(4-Bromophenyl)but-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, E72(Pt 11), 1636–1638. [Link]

-

ChemSrc. (2025). 4-(4-BROMO-PHENYL)-BUT-3-EN-2-ONE | CAS#:3815-31-4. [Link]

-

SpectraBase. (n.d.). 3-Buten-2-one, 4-[p-bromophenyl]-. [Link]

-

Castellente, R. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. [Link]

-

NIST. (n.d.). (E)-4-(3-Bromophenyl)-but-3-en-2-one. In NIST Chemistry WebBook. [Link]

-

Mojtahedi, M. M., et al. (2018). Claisen‐Schmidt condensation for the synthesis of 4‐(4‐bromophenyl)‐4‐oxobut‐2‐enal: A versatile precursor for the synthesis of various heterocyclic compounds. Journal of Heterocyclic Chemistry, 55(11), 2664-2670. [Link]

-

Navarro, A., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]

-

Zeng, Y., et al. (2008). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2218. [Link]

-

Li, W., et al. (2024). Photocatalytic Radical Relay Strategy for the Synthesis of Allylic gem-Difluorides via 1,4-Difunctionalization of gem-Difluorobuta-1,3-dienes. Organic Letters. [Link]

-

Nardi, M., et al. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry, 86(17), 11842-11853. [Link]

-

El-Hashash, M. A., et al. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. American Journal of Chemistry, 2(1), 1-6. [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Claisen-Schmidt Condensation. [Link]

-

El-Gohary, N. S., & Shaaban, M. R. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. Journal of the Iranian Chemical Society, 19(11), 4785-4801. [Link]

-

Salehi, B., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 248, 109109. [Link]

-

Crasto, A. M. (2015). 4-(4'-methoxyphenyl)-3-buten-2-one. Organic Spectroscopy International. [Link]

-

PubChem. (n.d.). N-(4-Bromophenyl)benzenepropanamide. [Link]

-

PubChem. (n.d.). 4-(4-Methoxyphenyl)but-3-en-2-one. [Link]

Sources

- 1. (E)-1-(4-Bromophenyl)but-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(4-Bromophenyl)but-3-en-2-one - Amerigo Scientific [amerigoscientific.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. odinity.com [odinity.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

An In-Depth Technical Guide to the Synthesis of 4-(4-Bromophenyl)but-3-en-2-one: Starting Materials and Core Methodologies

Introduction

4-(4-Bromophenyl)but-3-en-2-one, a chalcone derivative, serves as a valuable building block in the synthesis of a variety of organic compounds, particularly in the realm of medicinal chemistry and materials science. Its α,β-unsaturated ketone moiety and the presence of a bromine atom on the phenyl ring provide reactive sites for a multitude of chemical transformations. This guide offers a comprehensive overview of the primary and alternative synthetic routes to this target molecule, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of the synthesis of this important intermediate.

Primary Synthetic Route: The Claisen-Schmidt Condensation

The most direct and widely employed method for the synthesis of 4-(4-bromophenyl)but-3-en-2-one is the Claisen-Schmidt condensation, a specific type of crossed aldol condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with another carbonyl compound that has an α-hydrogen.

Mechanistic Rationale

The Claisen-Schmidt condensation proceeds via a three-step mechanism under basic conditions:

-

Enolate Formation: A strong base, typically sodium hydroxide or potassium hydroxide, abstracts an acidic α-hydrogen from acetone to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde, forming an alkoxide intermediate.

-

Dehydration: The alkoxide is protonated by a water molecule, yielding a β-hydroxy ketone (aldol adduct). This adduct readily undergoes base-catalyzed dehydration to form the more stable, conjugated α,β-unsaturated ketone, 4-(4-bromophenyl)but-3-en-2-one. The formation of the conjugated system is the thermodynamic driving force for the dehydration step.

Diagram of the Claisen-Schmidt Condensation Mechanism

Caption: Base-catalyzed mechanism of the Claisen-Schmidt condensation.

Detailed Experimental Protocol: Claisen-Schmidt Condensation

This protocol provides a step-by-step method for the synthesis of 4-(4-bromophenyl)but-3-en-2-one.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromobenzaldehyde | 185.02 | 10.0 g | 0.054 |

| Acetone | 58.08 | 30 mL | 0.41 |

| Sodium Hydroxide (NaOH) | 40.00 | 2.5 g | 0.0625 |

| Ethanol (95%) | - | 50 mL | - |

| Deionized Water | - | As needed | - |

| Glacial Acetic Acid | - | As needed | - |

Equipment:

-

250 mL Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter flask

-

Beakers

-

Graduated cylinders

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of 4-bromobenzaldehyde in 50 mL of 95% ethanol. Add 30 mL of acetone and a magnetic stir bar.

-

Cooling: Place the flask in an ice bath and stir the mixture for 10-15 minutes until the temperature equilibrates to 0-5 °C.

-

Base Addition: While stirring vigorously, slowly add a solution of 2.5 g of sodium hydroxide dissolved in 25 mL of cold water. The addition should be dropwise to maintain the temperature below 10 °C. A yellow precipitate will begin to form.[1]

-

Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.

-

Neutralization and Isolation: Quench the reaction by adding glacial acetic acid dropwise until the solution is neutralized (pH ~7). Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water until the washings are neutral.

-

Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain pale yellow crystals of 4-(4-bromophenyl)but-3-en-2-one.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Safety Precautions:

-

4-Bromobenzaldehyde: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[2][3] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[4]

-

Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.[5][6][7][8][9] Keep away from heat, sparks, and open flames.[10][11]

-

Sodium Hydroxide: Corrosive and causes severe skin burns and eye damage.[1][12][13][14][15][16] Handle with extreme care, wearing chemical-resistant gloves, safety goggles, and a lab coat.[5] Work in a well-ventilated area.

Alternative Synthetic Route: The Wittig Reaction

An alternative approach for the synthesis of α,β-unsaturated ketones like 4-(4-bromophenyl)but-3-en-2-one is the Wittig reaction.[17][18] This reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide (Wittig reagent).[3][17][19][20]

General Workflow

The synthesis of 4-(4-bromophenyl)but-3-en-2-one via the Wittig reaction would involve the reaction of 4-bromobenzaldehyde with a suitable phosphonium ylide, specifically acetylmethylidenetriphenylphosphorane ((triphenyl-λ⁵-phosphanylidene)acetone).

Diagram of the Wittig Reaction Workflow

Caption: General workflow for the synthesis of an enone via the Wittig reaction.

Discussion of the Wittig Approach

The Wittig reaction offers excellent control over the position of the newly formed double bond.[19] For the synthesis of (E)-4-(4-bromophenyl)but-3-en-2-one, a stabilized ylide is required, which generally favors the formation of the (E)-isomer.[21] However, the preparation of the phosphonium salt and the subsequent generation of the ylide often require anhydrous conditions and strong, air-sensitive bases like n-butyllithium, making the procedure more demanding than the Claisen-Schmidt condensation.[3] The removal of the triphenylphosphine oxide byproduct can also be challenging.[21]

Comparison of Synthetic Routes

| Feature | Claisen-Schmidt Condensation | Wittig Reaction |

| Starting Materials | 4-Bromobenzaldehyde, Acetone | 4-Bromobenzaldehyde, Acetonyltriphenylphosphonium salt |

| Reagents | Strong base (e.g., NaOH, KOH) in a protic solvent (e.g., ethanol/water) | Strong, aprotic base (e.g., n-BuLi) in an aprotic solvent (e.g., THF) |

| Reaction Conditions | Typically 0 °C to room temperature | Often requires low temperatures for ylide formation |

| Stereoselectivity | Generally favors the more stable (E)-isomer | Can be controlled to favor (E) or (Z) depending on the ylide and conditions |

| Byproducts | Water | Triphenylphosphine oxide |

| Advantages | Simple, one-pot procedure; readily available and inexpensive reagents; high yields. | High regioselectivity; versatile for a wide range of aldehydes and ketones. |

| Disadvantages | Can sometimes lead to self-condensation of the ketone if not controlled properly. | Requires anhydrous conditions; strong, air-sensitive bases; byproduct removal can be difficult. |

Characterization of 4-(4-Bromophenyl)but-3-en-2-one

The synthesized 4-(4-bromophenyl)but-3-en-2-one should be characterized by standard spectroscopic methods to confirm its identity and purity.

Physical Properties

| Property | Value |

| Appearance | Pale yellow solid[17] |

| Molecular Formula | C₁₀H₉BrO[17] |

| Molecular Weight | 225.08 g/mol [14][17] |

| CAS Number | 3815-31-4[17] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule. For a similar compound, 4-phenyl-3-buten-2-one, characteristic signals are observed for the methyl protons, the vinylic protons, and the aromatic protons.[22] For 4-(4-bromophenyl)but-3-en-2-one, the aromatic region would show a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The spectrum of 4-(4-bromophenyl)but-3-en-2-one is expected to show signals for the methyl carbon, the carbonyl carbon, the two vinylic carbons, and the four distinct aromatic carbons. The carbon attached to the bromine atom will be shifted upfield due to the "heavy atom effect".[23]

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for 4-(4-bromophenyl)but-3-en-2-one would include:

-

A strong absorption band for the C=O stretch of the α,β-unsaturated ketone, typically in the range of 1660-1685 cm⁻¹.

-

A medium absorption band for the C=C stretch of the alkene, typically around 1600-1640 cm⁻¹.

-

Absorption bands corresponding to the C-H stretches of the aromatic and vinylic protons.

-

A band for the C-Br stretch, typically in the fingerprint region.

-

Conclusion

This technical guide has detailed the primary and alternative synthetic routes for the preparation of 4-(4-bromophenyl)but-3-en-2-one. The Claisen-Schmidt condensation stands out as the more practical and efficient method for large-scale synthesis due to its operational simplicity and the use of readily available, inexpensive reagents. The Wittig reaction, while offering excellent control over stereochemistry, presents greater experimental challenges. The provided experimental protocol for the Claisen-Schmidt condensation, along with the safety precautions and characterization data, should serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

-

Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

Acetone Hazards - Safe Handling and Disposal Practices. (2024, March 29). SafetyIQ. Retrieved January 28, 2026, from [Link]

-

Can you store/isolate stabilized phosphonium ylides? (2023, October 6). Reddit. Retrieved January 28, 2026, from [Link]

-

New Jersey Department of Health. (n.d.). Sodium Hydroxide - Hazardous Substance Fact Sheet. Retrieved January 28, 2026, from [Link]

-

Claisen-Schmidt condensation for the synthesis of 4. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

Table 1 1 H NMR spectroscopic data of 4-phenyl-3-buten-2-one. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Missouri–St. Louis. Retrieved January 28, 2026, from [Link]

-

4-(4-BROMO-PHENYL)-BUT-3-EN-2-ONE | CAS#:3815-31-4. (2025, August 25). Chemsrc. Retrieved January 28, 2026, from [Link]

-

Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved January 28, 2026, from [Link]

-

Safe Handling Guide: Sodium Hydroxide. (n.d.). CORECHEM Inc. Retrieved January 28, 2026, from [Link]

-

19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. (2023, November 20). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

-

Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. (2018). Organic Syntheses, 95, 328-344. [Link]

-

phosphonium ylides. (2019, January 9). YouTube. Retrieved January 28, 2026, from [Link]

- Method of producing (e)-4-phenyl-3-buten-2-one. (n.d.). Google Patents.

-

SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHENE-2-YL) PROP-2-EN-1 ONE. (n.d.). RASĀYAN Journal of Chemistry. Retrieved January 28, 2026, from [Link]

-

Safety Data Sheet: Acetone. (n.d.). Carl ROTH. Retrieved January 28, 2026, from [Link]

-

Safety Data Sheet: Sodium hydroxide. (n.d.). Carl ROTH. Retrieved January 28, 2026, from [Link]

-

Synthesis of an Alkene via the Wittig Reaction. (n.d.). University of California, Irvine. Retrieved January 28, 2026, from [Link]

-

Ylide. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

-

How can I synthesize an (E)-configured enone using the Wittig reaction? (2015, August 20). Chemistry Stack Exchange. Retrieved January 28, 2026, from [Link]

-

Safely Handle and Store Acetone: Expert Tips. (2024, March 28). EHS. Retrieved January 28, 2026, from [Link]

-

A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

Sodium Hydroxide (NaOH). (n.d.). Tennessee Department of Health. Retrieved January 28, 2026, from [Link]

-

Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Chemistry Stack Exchange. Retrieved January 28, 2026, from [Link]

-

Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

-

Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. (2014, January 27). Odinity. Retrieved January 28, 2026, from [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(4'-methoxyphenyl)-3-buten-2-one. (2015, September 10). Organic Spectroscopy International. Retrieved January 28, 2026, from [Link]

-

(E)-1-(4-Bromophenyl)but-2-en-1-one. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

on the 13C NMR spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved January 28, 2026, from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. CCOHS: Sodium Hydroxide [ccohs.ca]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. youtube.com [youtube.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. 4-PHENYL-3-BUTYN-2-ONE(1817-57-8) IR Spectrum [m.chemicalbook.com]

- 10. threesixtysafety.com [threesixtysafety.com]

- 11. Safely Handle and Store Acetone: Expert Tips [purosolv.com]

- 12. nj.gov [nj.gov]

- 13. Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-(4-BROMO-PHENYL)-BUT-3-EN-2-ONE | CAS#:3815-31-4 | Chemsrc [chemsrc.com]

- 15. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]

- 16. RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one - Google Patents [patents.google.com]

- 17. (E)-4-(4-Bromophenyl)but-3-en-2-one | Sigma-Aldrich [sigmaaldrich.com]

- 18. carlroth.com:443 [carlroth.com:443]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Ylide - Wikipedia [en.wikipedia.org]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 22. researchgate.net [researchgate.net]

- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Claisen-Schmidt Condensation: A Comprehensive Mechanistic Guide to Chalcone Synthesis

This in-depth technical guide provides a comprehensive exploration of the Claisen-Schmidt condensation reaction for the synthesis of chalcones, compounds of significant interest in medicinal chemistry and drug development. Addressed to researchers, scientists, and professionals in the field, this document elucidates the core mechanistic principles, details experimental considerations, and offers insights into the factors governing the successful synthesis of these valuable α,β-unsaturated ketones.

Introduction: The Significance of Chalcones and the Claisen-Schmidt Condensation

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are a pivotal class of organic compounds. They serve as key precursors for the synthesis of a wide array of flavonoids and other heterocyclic compounds with diverse pharmacological activities.[1][2] The Claisen-Schmidt condensation, a variant of the aldol condensation, stands as the most prevalent and versatile method for their synthesis.[1][3] This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with an aromatic ketone (typically an acetophenone).[1][4] The simplicity, efficiency, and broad substrate scope of this reaction have cemented its importance in both academic research and industrial applications. This guide will delve into the mechanistic intricacies of this vital transformation.

The Core Mechanism: A Tale of Two Catalytic Pathways

The Claisen-Schmidt condensation can proceed via two primary mechanistic routes: base-catalysis and acid-catalysis. The choice of catalyst not only dictates the reaction pathway but also influences the reaction rate, yield, and the potential for side reactions.

Base-Catalyzed Claisen-Schmidt Condensation

The base-catalyzed pathway is the more traditionally employed method for chalcone synthesis, typically utilizing alkali hydroxides such as NaOH or KOH in a protic solvent like ethanol.[1][4] The mechanism unfolds in a series of well-defined steps:

-

Enolate Formation: The reaction initiates with the abstraction of an acidic α-hydrogen from the acetophenone by the base (e.g., hydroxide ion), forming a resonance-stabilized enolate.[1] This is the rate-determining step of the reaction. The resulting enolate is a potent nucleophile.

-

Nucleophilic Attack: The enolate anion then attacks the electrophilic carbonyl carbon of the aromatic aldehyde, leading to the formation of a tetrahedral alkoxide intermediate.[1]

-

Protonation: The alkoxide intermediate is subsequently protonated by the solvent (e.g., ethanol or water) to yield a β-hydroxy ketone (an aldol addition product).

-

Dehydration: Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration. The base abstracts a proton from the α-carbon, leading to the formation of an enolate which then eliminates a hydroxide ion, resulting in the formation of the thermodynamically stable α,β-unsaturated ketone, the chalcone. The conjugation of the newly formed double bond with both the carbonyl group and the aromatic rings provides the driving force for this dehydration step.

Diagram: Base-Catalyzed Claisen-Schmidt Condensation Mechanism

Caption: Base-catalyzed mechanism for chalcone synthesis.

Acid-Catalyzed Claisen-Schmidt Condensation

While less common, acid catalysis offers an alternative route for chalcone synthesis, often employing protic acids like HCl or Lewis acids such as AlCl₃ or BF₃.[3][5] The mechanism under acidic conditions proceeds as follows:

-

Enol Formation: The ketone is first protonated at the carbonyl oxygen by the acid catalyst. This enhances the acidity of the α-hydrogens, facilitating their removal by a weak base (like the conjugate base of the acid or another molecule of the ketone) to form the enol tautomer.

-

Aldehyde Activation: Concurrently, the aromatic aldehyde is also activated by protonation of its carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The enol, acting as the nucleophile, attacks the activated carbonyl carbon of the protonated aldehyde. This step forms a new carbon-carbon bond and results in a protonated β-hydroxy ketone intermediate.

-

Deprotonation and Dehydration: A weak base removes a proton from the carbonyl oxygen of the intermediate. Subsequent protonation of the hydroxyl group by the acid catalyst converts it into a good leaving group (water). Finally, elimination of a water molecule and a proton from the α-carbon yields the chalcone.

Diagram: Acid-Catalyzed Claisen-Schmidt Condensation Mechanism

Sources

Methodological & Application

Application Notes & Protocols: 4-(4-Bromophenyl)but-3-en-2-one as a Versatile Intermediate in Modern Organic Synthesis

Introduction: The Strategic Importance of a Brominated Chalcone

In the landscape of organic synthesis, the strategic value of an intermediate is measured by its accessibility, stability, and the diversity of complex scaffolds it can generate. 4-(4-Bromophenyl)but-3-en-2-one, a halogenated chalcone, stands out as a quintessential example of such a versatile building block. Chalcones, characterized by an α,β-unsaturated ketone core flanked by two aromatic rings, are not only precursors to flavonoids but also serve as privileged structures in medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antibacterial properties.[1][2]

The presence of a bromine atom on one of the phenyl rings elevates the synthetic utility of 4-(4-bromophenyl)but-3-en-2-one beyond that of a simple chalcone. This bromine atom acts as a crucial synthetic handle, enabling a vast range of post-synthesis modifications through powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] This allows for the late-stage introduction of molecular diversity, a highly sought-after feature in drug discovery and materials science.

This guide provides an in-depth exploration of the synthesis of 4-(4-bromophenyl)but-3-en-2-one and details its application in the construction of high-value heterocyclic compounds, offering field-proven protocols and mechanistic insights for researchers in organic synthesis and drug development.

Part 1: Synthesis of 4-(4-Bromophenyl)but-3-en-2-one via Claisen-Schmidt Condensation

The most reliable and scalable method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed aldol condensation followed by dehydration.[1][5] This reaction provides a direct and efficient route to the target intermediate from readily available starting materials.

Mechanistic Rationale

The causality of the Claisen-Schmidt condensation hinges on the differential reactivity of the two carbonyl compounds. The reaction is initiated by a strong base (e.g., NaOH) which selectively deprotonates the α-carbon of acetone. Acetone is chosen for its acidic α-protons and its symmetry, which prevents the formation of regioisomeric enolates. The resulting nucleophilic enolate then attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. A subsequent protonation and base-catalyzed dehydration (E1cB mechanism) spontaneously occur to yield the thermodynamically stable conjugated system of the chalcone. The aromatic aldehyde is chosen as the electrophile because it lacks α-protons and therefore cannot undergo self-condensation.

Figure 1: Conceptual workflow for the synthesis of 4-(4-Bromophenyl)but-3-en-2-one.

Detailed Synthesis Protocol

This protocol is designed for robustness and high yield. All operations should be performed in a well-ventilated fume hood.

Materials & Reagents:

-

4-Bromobenzaldehyde (1.0 eq)

-

Acetone (≥ 2.0 eq)

-

Sodium Hydroxide (NaOH)

-

Ethanol (or Methanol)

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g of 4-bromobenzaldehyde in 50 mL of ethanol with magnetic stirring until a clear solution is formed.

-

Addition of Ketone: To the stirred solution, add 6.3 mL of acetone (a molar excess is used to drive the reaction and minimize self-condensation of acetone).

-

Initiation of Condensation: Cool the flask in an ice bath to approximately 5-10 °C. While maintaining vigorous stirring, slowly add 20 mL of a 10% aqueous sodium hydroxide solution dropwise over 20-30 minutes. The slow addition and cooling are critical to control the exothermic reaction and prevent side reactions.

-

Reaction Progression: A yellow precipitate will begin to form. After the addition of NaOH is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.

-

Product Isolation: Quench the reaction by pouring the slurry into 200 mL of cold water. Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crude product on the filter with copious amounts of cold water until the filtrate is neutral (pH ~7). This removes residual NaOH and other water-soluble impurities. For higher purity, recrystallize the solid from a minimal amount of hot ethanol.

-

Drying: Dry the purified pale-yellow crystals in a vacuum oven at a low temperature (~40-50 °C) to a constant weight.

Data Summary & Characterization

| Parameter | Expected Value |

| Yield | 80-90% |

| Physical Appearance | Pale-yellow crystalline solid |

| Melting Point | ~108-112 °C |

| ¹H NMR (CDCl₃, δ ppm) | ~2.4 (s, 3H, -CH₃), ~6.9 (d, 1H, =CH-CO), ~7.5 (d, 1H, Ar-CH=), ~7.4-7.6 (m, 4H, Ar-H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~27.5, ~125.0, ~126.5, ~129.5, ~132.0, ~134.0, ~142.5, ~198.0 |

| IR (cm⁻¹) | ~1680 (C=O stretch), ~1600 (C=C stretch), ~980 (trans C-H bend) |

Note: NMR chemical shifts are approximate and may vary slightly based on solvent and instrument.[6][7]

Part 2: Applications as a Synthetic Intermediate

The true power of 4-(4-bromophenyl)but-3-en-2-one lies in its ability to serve as a scaffold for constructing complex heterocyclic systems. The α,β-unsaturated ketone moiety is an excellent Michael acceptor and a partner in cyclocondensation reactions.

Application 1: Synthesis of 2-Amino-4-(4-bromophenyl)-6-arylpyrimidine Derivatives

Pyrimidines are core structures in numerous pharmaceuticals, including antiviral and anticancer agents.[3][8] This protocol describes a reliable synthesis of a substituted pyrimidine via a cyclocondensation reaction with guanidine.

Mechanistic Rationale: The reaction proceeds through an initial Michael addition of guanidine to the β-carbon of the chalcone. This is followed by an intramolecular cyclization via nucleophilic attack of the second amino group of guanidine onto the ketone carbonyl. The resulting dihydropyrimidine intermediate then undergoes dehydration (or oxidation) to yield the stable aromatic pyrimidine ring.

Figure 2: Workflow for the synthesis of pyrimidine derivatives from the chalcone intermediate.

Protocol: Synthesis of 2-Amino-4-(4-bromophenyl)-6-methylpyrimidine

-

Base Preparation: In a dry round-bottom flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by carefully dissolving 0.23 g of sodium metal in 30 mL of absolute ethanol under an inert atmosphere (e.g., nitrogen).

-

Reactant Addition: To the sodium ethoxide solution, add 2.25 g (1.0 eq) of 4-(4-bromophenyl)but-3-en-2-one and 0.96 g (1.0 eq) of guanidine hydrochloride.

-

Reaction: Heat the reaction mixture to reflux with stirring for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice.

-

Isolation: A solid product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

-

Purification: Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain the pure pyrimidine derivative.

Application 2: The Suzuki-Miyaura Cross-Coupling Reaction

The 4-bromo substituent is not merely a passive group; it is a key functional handle for diversification. This is expertly demonstrated by its use in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds, allowing for the attachment of various aryl or heteroaryl groups.[3][4]

Causality & Experimental Choice: The choice of a palladium catalyst, typically Pd(PPh₃)₄ or Pd(dppf)Cl₂, is crucial as it facilitates the oxidative addition of the palladium(0) complex into the aryl-bromine bond, initiating the catalytic cycle. A base (e.g., K₂CO₃ or K₃PO₄) is required to activate the boronic acid for transmetalation. The solvent, often a mixture like 1,4-dioxane and water, must be capable of dissolving both the organic and inorganic reagents.

Figure 3: Logical relationship in a Suzuki-Miyaura cross-coupling diversification strategy.

Protocol: Synthesis of 4-(4'-Methoxy-[1,1'-biphenyl]-4-yl)but-3-en-2-one

-

Setup: To a flame-dried Schlenk flask, add 1.12 g (0.5 mmol) of 4-(4-bromophenyl)but-3-en-2-one, 0.91 g (0.6 mmol, 1.2 eq) of 4-methoxyphenylboronic acid, and 1.38 g (1.0 mmol, 2.0 eq) of potassium carbonate.

-

Catalyst Addition: Add 29 mg (0.025 mmol, 5 mol%) of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Solvent & Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times. Add 20 mL of a degassed 3:1 mixture of 1,4-dioxane and water via syringe.

-

Reaction: Heat the mixture to 90 °C and stir for 12 hours under the inert atmosphere.

-

Work-up: Cool the reaction to room temperature and dilute with 50 mL of ethyl acetate. Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired biaryl chalcone.

Conclusion

4-(4-Bromophenyl)but-3-en-2-one is a powerful and multifaceted intermediate. Its straightforward synthesis via the Claisen-Schmidt condensation makes it highly accessible. The dual reactivity offered by the α,β-unsaturated ketone system and the aryl bromide handle provides a rich platform for synthetic exploration. The protocols detailed herein demonstrate its utility in constructing valuable heterocyclic cores and in creating diverse molecular libraries through cross-coupling chemistry, solidifying its role as a cornerstone intermediate for researchers in both academic and industrial settings.

References

- Method of producing (e)-4-phenyl-3-buten-2-one.

- Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity.

- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega.

- Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents. RSC Medicinal Chemistry.

- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv

- Chalcone Derivatives As Potential Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.

- Claisen‐Schmidt condensation for the synthesis of 4.

- Preparation of 4-(4-nitrophenyl)but-3-en-2-one. PrepChem.com.

- trans-4-Phenyl-3-buten-2-one(1896-62-4) 1 H NMR. ChemicalBook.

- (E)-1-(4-Bromophenyl)-3-phenyl-2-propene-1-one(22966-23-0) 1 H NMR. ChemicalBook.

- Synthesis of quinolines. Organic Chemistry Portal.

- Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. Beilstein Journal of Organic Chemistry.

- SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.

- Suzuki–Miyaura Reactions of (4-bromophenyl)

Sources

- 1. RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one - Google Patents [patents.google.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. trans-4-Phenyl-3-buten-2-one(1896-62-4) 1H NMR [m.chemicalbook.com]

- 7. (E)-1-(4-Bromophenyl)-3-phenyl-2-propene-1-one(22966-23-0) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Investigating the Anticancer Activity of 4-(4-Bromophenyl)but-3-en-2-one Chalcones

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anticancer potential of 4-(4-Bromophenyl)but-3-en-2-one, a member of the chalcone family of compounds. Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are a significant class of natural and synthetic compounds with a broad spectrum of biological activities, including promising anticancer properties. The presence of a 4-bromophenyl moiety is often associated with enhanced cytotoxic activity in various molecular scaffolds, making this particular chalcone a compound of significant interest for oncological research.[1]

This guide offers a structured approach, from synthesis and characterization to detailed in vitro protocols for assessing cytotoxicity, induction of apoptosis, effects on the cell cycle, and modulation of key cancer-related signaling pathways. The methodologies described herein are based on established practices for the evaluation of novel anticancer agents and are designed to be self-validating through the inclusion of appropriate controls and detailed data analysis steps.

Rationale and Background

Chalcones exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[2] Many chalcone derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, thereby leading to mitotic arrest and cell death. Furthermore, chalcones have been shown to modulate key signaling pathways that are often dysregulated in cancer, such as the NF-κB and STAT3 pathways, which are crucial for cancer cell proliferation, survival, and inflammation.[3][4] The α,β-unsaturated ketone moiety in the chalcone scaffold is believed to be a key pharmacophore, acting as a Michael acceptor and interacting with nucleophilic residues (like cysteine) in target proteins.

The 4-bromophenyl substituent is a key feature of the target compound. Halogenated compounds, particularly those containing bromine, have demonstrated significant biological activity. The presence of the bromine atom can influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins, potentially enhancing its anticancer efficacy. While direct experimental data on 4-(4-Bromophenyl)but-3-en-2-one is limited in publicly available literature, the foundational knowledge of chalcone chemistry and biology provides a strong basis for its investigation as a potential anticancer agent.

Synthesis and Characterization

The synthesis of 4-(4-Bromophenyl)but-3-en-2-one can be readily achieved through a Claisen-Schmidt condensation reaction. This classic organic reaction involves the base-catalyzed condensation of an aldehyde with a ketone.

Protocol 2.1: Synthesis via Claisen-Schmidt Condensation

Objective: To synthesize (E)-4-(4-Bromophenyl)but-3-en-2-one.

Materials:

-

4-Bromobenzaldehyde

-

Acetone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Hydrochloric acid (HCl), dilute

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 4-bromobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

In a separate beaker, prepare a solution of sodium hydroxide (1.1 equivalents) in a mixture of ethanol and water.

-

Cool the flask containing the 4-bromobenzaldehyde solution in an ice bath.

-

Slowly add the sodium hydroxide solution to the cooled aldehyde solution with vigorous stirring.

-

To this mixture, add acetone (1.2 equivalents) dropwise while maintaining the temperature below 5°C.

-

Continue stirring the reaction mixture in the ice bath for 2-3 hours, and then allow it to warm to room temperature and stir for an additional 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the product.

-

Filter the crude product using a Büchner funnel, wash with cold water until the filtrate is neutral, and dry the product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified (E)-4-(4-Bromophenyl)but-3-en-2-one.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the α,β-unsaturated carbonyl system.

-

Melting Point: To assess the purity of the compound.

In Vitro Anticancer Activity Evaluation

A tiered approach is recommended for the in vitro evaluation of 4-(4-Bromophenyl)but-3-en-2-one, starting with broad cytotoxicity screening, followed by more detailed mechanistic studies.

Workflow for In Vitro Evaluation

Caption: A streamlined workflow for the anticancer evaluation of 4-(4-Bromophenyl)but-3-en-2-one.

Protocol 3.1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 4-(4-Bromophenyl)but-3-en-2-one on various cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., MCF-10A) for selectivity assessment.

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

4-(4-Bromophenyl)but-3-en-2-one stock solution (e.g., 10 mM in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

-

96-well plates.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of 4-(4-Bromophenyl)but-3-en-2-one in complete medium from the stock solution.

-

After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions (in triplicate). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5][6]

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Data Presentation:

| Cell Line | Cancer Type | IC50 (µM) of 4-(4-Bromophenyl)but-3-en-2-one | IC50 (µM) of Doxorubicin (Positive Control) |

| MCF-7 | Breast Cancer | Experimental Data | Experimental Data |

| A549 | Lung Cancer | Experimental Data | Experimental Data |

| HCT116 | Colon Cancer | Experimental Data | Experimental Data |

| MCF-10A | Non-cancerous | Experimental Data | Experimental Data |

Protocol 3.2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To determine if the cytotoxic effect of 4-(4-Bromophenyl)but-3-en-2-one is mediated by the induction of apoptosis.

Materials:

-

Cancer cell line of interest.

-

4-(4-Bromophenyl)but-3-en-2-one.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

-

Flow cytometer.

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with 4-(4-Bromophenyl)but-3-en-2-one at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[7][8]

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Data Analysis:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3.3: Cell Cycle Analysis

Objective: To investigate the effect of 4-(4-Bromophenyl)but-3-en-2-one on cell cycle progression.

Materials:

-

Cancer cell line of interest.

-

4-(4-Bromophenyl)but-3-en-2-one.

-

Propidium Iodide (PI) staining solution (containing RNase A).

-

70% ethanol (ice-cold).

-

Flow cytometer.

Procedure:

-

Seed cells and treat with the compound as described in the apoptosis assay protocol.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the population of cells in a particular phase suggests cell cycle arrest.[9][10]

Mechanistic Insights: Target-Specific Assays

Based on the known mechanisms of action for chalcones, the following assays can provide deeper insights into how 4-(4-Bromophenyl)but-3-en-2-one exerts its anticancer effects.

Protocol 4.1: Tubulin Polymerization Assay

Objective: To determine if 4-(4-Bromophenyl)but-3-en-2-one inhibits tubulin polymerization.

Materials:

-

Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer).

-

4-(4-Bromophenyl)but-3-en-2-one.

-

Positive control (e.g., Colchicine or Nocodazole).

-

Negative control (e.g., DMSO).

-

Spectrophotometer with temperature control.

Procedure:

-

Prepare the reaction mixture containing tubulin and GTP in polymerization buffer on ice.

-

Add the test compound, positive control, or negative control to the reaction mixture.

-

Transfer the mixture to a pre-warmed 96-well plate.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.[11][12]

Data Analysis: Compare the polymerization curves of the compound-treated samples to the controls. Inhibition of tubulin polymerization will result in a lower rate and extent of absorbance increase.

Signaling Pathway Modulation

Caption: Putative inhibitory mechanisms of 4-(4-Bromophenyl)but-3-en-2-one on the NF-κB and STAT3 signaling pathways.

Protocol 4.2: Western Blot Analysis for NF-κB and STAT3 Signaling

Objective: To assess the effect of 4-(4-Bromophenyl)but-3-en-2-one on the activation of NF-κB and STAT3.

Materials:

-

Cancer cell line of interest.

-

4-(4-Bromophenyl)but-3-en-2-one.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-p-p65, anti-p65, anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Western blotting equipment.

Procedure:

-

Treat cells with the compound as described previously. For NF-κB activation, cells may be stimulated with TNF-α.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-